
Dimethyl 5-(Diethoxyphosphoryl)isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-(Diethoxyphosphoryl)isophthalate is an organic compound with the molecular formula C14H19O7P It is a derivative of isophthalic acid, where the carboxyl groups are esterified with methanol and a diethoxyphosphoryl group is attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(Diethoxyphosphoryl)isophthalate typically involves the esterification of isophthalic acid with methanol in the presence of a catalyst, followed by the introduction of the diethoxyphosphoryl group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions are crucial to achieve high throughput and cost-effectiveness.
化学反应分析
Types of Reactions
Dimethyl 5-(Diethoxyphosphoryl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diethoxyphosphoryl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Dimethyl 5-(Diethoxyphosphoryl)isophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials.
作用机制
The mechanism by which Dimethyl 5-(Diethoxyphosphoryl)isophthalate exerts its effects involves interactions with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
Dimethyl Isophthalate: A simpler ester of isophthalic acid without the diethoxyphosphoryl group.
Diethyl Isophthalate: Another ester of isophthalic acid with ethyl groups instead of methyl groups.
Dimethyl Terephthalate: An ester of terephthalic acid, which is an isomer of isophthalic acid.
Uniqueness
Dimethyl 5-(Diethoxyphosphoryl)isophthalate is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
属性
分子式 |
C14H19O7P |
|---|---|
分子量 |
330.27 g/mol |
IUPAC 名称 |
dimethyl 5-diethoxyphosphorylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H19O7P/c1-5-20-22(17,21-6-2)12-8-10(13(15)18-3)7-11(9-12)14(16)19-4/h7-9H,5-6H2,1-4H3 |
InChI 键 |
ADLZUSILRLNZMP-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



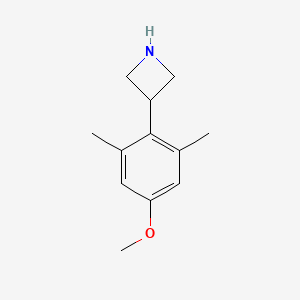
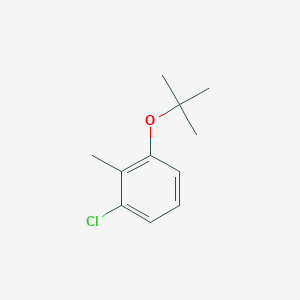
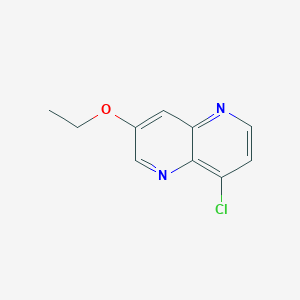
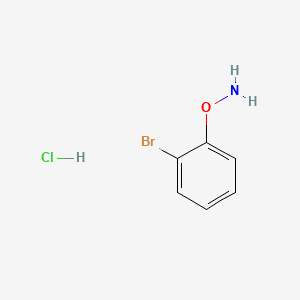

![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
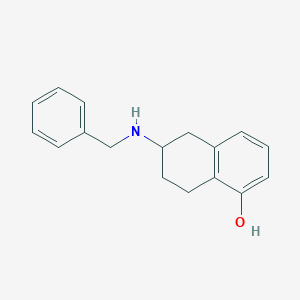


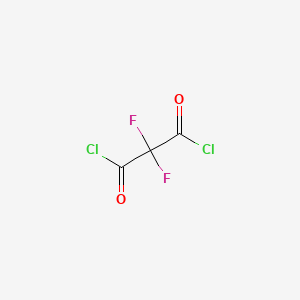

![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)
![N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13698944.png)
